- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,

Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

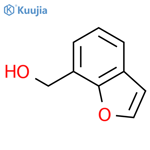

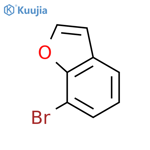

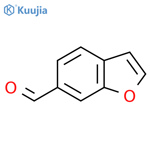

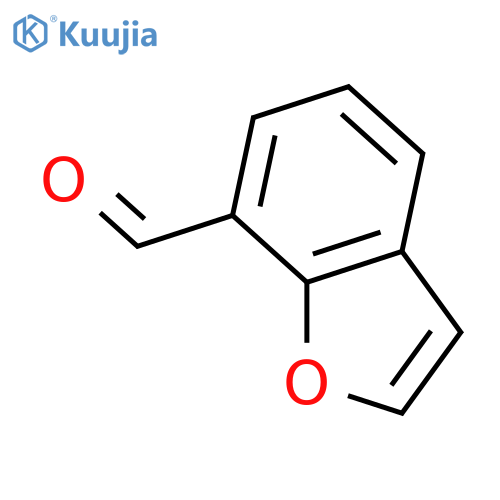

Benzofuran-7-carbaldehyde structure

Nome del prodotto:Benzofuran-7-carbaldehyde

Benzofuran-7-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Benzofurancarboxaldehyde

- 1-BENZOFURAN-7-CARBALDEHYDE

- 7-Benzofurancarboxaldehyde (9CI)

- Benzo[b]furan-7-carboxaldehyde

- Benzofuran-7-carbaldehyde

- 7-benzofurancarbaldehyde

- 7-formylbenzofuran

- benzo[b]furan-7-carbaldehyde

- benzofur-7-carboxaldehyde

- Benzofuran-7-carboxaldehyde

- indole-7-carboxaldehyde

- 7-benzo[b]furancarbaldehyde

- RGPUSZZTRKTMNA-UHFFFAOYSA-N

- SBB086468

- 6527AJ

- SY024200

- AM806857

- MFCD08272125

- EN300-246686

- Z1198176767

- SCHEMBL1802080

- 95333-14-5

- DTXSID90456072

- VDA33314

- AKOS006229516

- CS-11539

-

- MDL: MFCD08272125

- Inchi: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H

- Chiave InChI: RGPUSZZTRKTMNA-UHFFFAOYSA-N

- Sorrisi: O=CC1C2=C(C=CO2)C=CC=1

Proprietà calcolate

- Massa esatta: 146.03700

- Massa monoisotopica: 146.036779430g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 156

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.8

- Superficie polare topologica: 30.2

Proprietà sperimentali

- Densità: 1.238

- Punto di ebollizione: 251.549°C at 760 mmHg

- Punto di infiammabilità: 110.192°C

- Indice di rifrazione: 1.652

- PSA: 30.21000

- LogP: 2.24530

Benzofuran-7-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |

benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 250MG |

¥ 184.00 | 2023-04-12 | |

| Enamine | EN300-246686-2.5g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 2.5g |

$287.0 | 2024-06-19 | |

| Enamine | EN300-246686-5.0g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 5.0g |

$535.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 250mg |

¥124.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K46289-0.25g |

Benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 0.25g |

$264 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 100mg |

¥73.00 | 2024-04-24 | |

| TRC | B425995-100mg |

Benzofuran-7-carbaldehyde |

95333-14-5 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB451239-250 mg |

Benzofuran-7-carbaldehyde; . |

95333-14-5 | 250MG |

€142.80 | 2023-07-18 | ||

| Chemenu | CM101071-250mg |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM101071-1g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 1g |

$95 | 2024-07-18 |

Benzofuran-7-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C

1.2 Reagents: Triethylamine ; -78 °C

Riferimento

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C

Riferimento

- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans, Tetrahedron, 2005, 61(32), 7746-7755

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

Riferimento

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

Riferimento

- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

Riferimento

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,

Benzofuran-7-carbaldehyde Raw materials

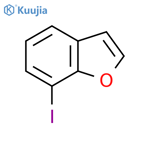

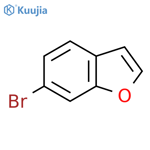

- 6-bromo-1-benzofuran

- 7-Bromobenzofuran

- 7-Benzofuranmethanol

- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-

- 7-iodo-1-benzofuran

Benzofuran-7-carbaldehyde Preparation Products

Benzofuran-7-carbaldehyde Letteratura correlata

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

95333-14-5 (Benzofuran-7-carbaldehyde) Prodotti correlati

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 1891071-09-2(5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid)

- 1261647-10-2(Ethyl 3-(4'-methoxy-2'-(trifluoromethoxy)phenyl)propionate)

- 2035000-64-5(2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine)

- 1249186-63-7(5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 338418-81-8(5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one)

- 1353980-32-1(tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate)

- 2287272-70-0(tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

- 1784933-36-3(3-(3-amino-1,1-difluoropropyl)-1lambda6-thiolane-1,1-dione)

- 2138548-58-8(3-ethyl(propyl)aminocyclobutane-1-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95333-14-5)Benzofuran-7-carbaldehyde

Purezza:99%

Quantità:5g

Prezzo ($):355.0